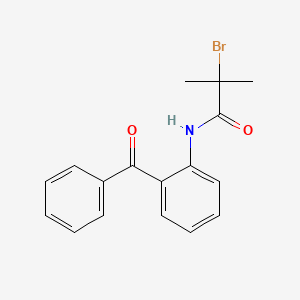
N-(2-Benzoylphenyl)-2-brom-2-methylpropanamid
Übersicht
Beschreibung
“N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide” is a chemical compound with the molecular formula C15H12BrNO2 . Its average mass is 318.165 Da and its monoisotopic mass is 317.005127 Da .
Molecular Structure Analysis
The molecular structure of “N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide” involves several key features. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its ACD/LogP value is 3.86, indicating its lipophilicity .
Physical And Chemical Properties Analysis
“N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide” has a density of 1.5±0.1 g/cm3, a boiling point of 514.5±35.0 °C at 760 mmHg, and a flash point of 264.9±25.9 °C . Its molar refractivity is 78.1±0.3 cm3, and it has a polar surface area of 46 Å2 .
Wissenschaftliche Forschungsanwendungen
Studium von Wasserstoffbrückenbindungen
Diese Verbindung wurde als Modell zur Analyse der Bildung von intramolekularen Wasserstoffbrückenbindungen verwendet . Die Bildung von Drei-Zentren-Wasserstoffbrückenbindungen in Oxalyl-Derivaten wurde im festen Zustand durch die Röntgenbeugungsanalyse der geometrischen Parameter in Verbindung mit den Molekülstrukturen demonstriert .
Thermodynamische Forschung
Der Lösungsmitteleffekt auf die chemische Verschiebung von H6 und Δδ (ΝΗ) / Δ T-Messungen in DMSO-d6 als Lösungsmittel wurden verwendet, um die Energetik im Zusammenhang mit intramolekularen Wasserstoffbrückenbindungen zu bestimmen . Dies liefert wertvolle Einblicke in die Thermodynamik dieser Arten von Bindungen.
Pharmazeutische Anwendungen
Benzodiazepine, die aus Aminobenzophenonen unter Verwendung von N-(2-Benzoylphenyl)-2-bromacetamiden synthetisiert werden können, besitzen ein breites Spektrum wertvoller pharmakologischer Wirkungen . Sie gehören zu den führenden Medikamenten, die häufig für verschiedene Pathologien verschrieben werden .
Angstlöser
Benzodiazepine werden häufig als Angstlöser eingesetzt . Sie helfen, Angstzustände zu reduzieren und werden häufig bei verschiedenen Angststörungen verschrieben .
Schlafmittel
Benzodiazepine finden auch als Schlafmittel Verwendung . Sie werden zur Behandlung von Schlafstörungen und anderen Schlafstörungen eingesetzt .
Antiarrhythmika
Es wurde festgestellt, dass einige Benzodiazepine antiarrhythmische Wirkungen haben . Sie können zur Behandlung bestimmter Arten von Herzrhythmusstörungen eingesetzt werden .
HIV-Reverse-Transkriptase-Inhibitoren
Es wurde festgestellt, dass bestimmte Benzodiazepine die HIV-Reverse-Transkriptase hemmen . Dies macht sie zu potenziellen Kandidaten für die Behandlung von HIV .
Cholezystokinin-Antagonisten
Es wurde auch festgestellt, dass Benzodiazepine als Cholezystokinin-Antagonisten wirken . Dies bedeutet, dass sie möglicherweise zur Behandlung bestimmter Arten von Schmerzen und Panikstörungen eingesetzt werden können .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide interacts with PPARγ, acting as a potent and selective agonist .
Biochemical Pathways
The activation of PPARγ by N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide affects several biochemical pathways. These include pathways involved in lipogenesis and fatty acid metabolism, which are upregulated in adipose tissue . In muscle tissue, the expression of genes involved in oxidative glucose metabolism is increased, while the expression of genes involved in fatty acid transport and oxidation is decreased .
Pharmacokinetics
The compound has a relatively high LogP value of 3.86, suggesting it is lipophilic and may have good membrane permeability . Its water solubility is estimated to be low, which could impact its bioavailability .
Result of Action
The activation of PPARγ by N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide leads to a number of molecular and cellular effects. These include increased lipogenesis and fatty acid metabolism in adipose tissue, and enhanced oxidative glucose metabolism in muscle tissue . These changes can lead to improved insulin sensitivity and glucose homeostasis, making the compound potentially useful in the treatment of type 2 diabetes .
Eigenschaften
IUPAC Name |
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-11-7-6-10-13(14)15(20)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQYNXWNHZZUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



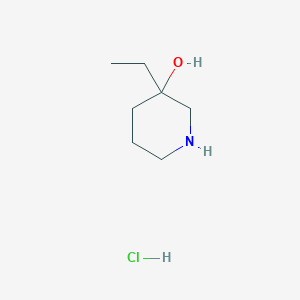

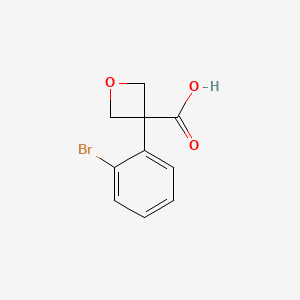
![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)

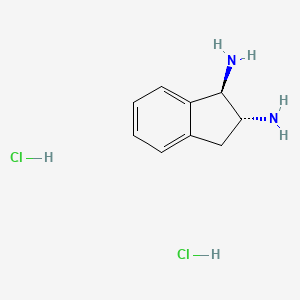
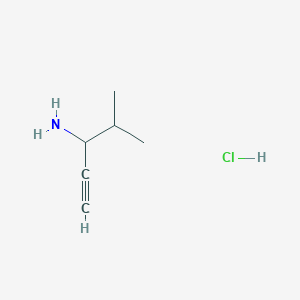
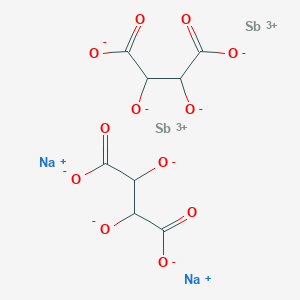

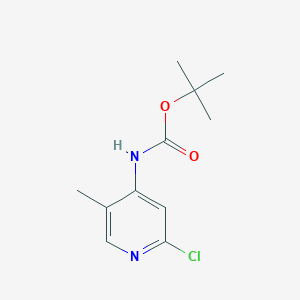
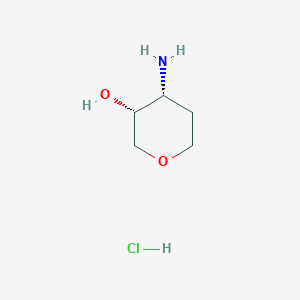
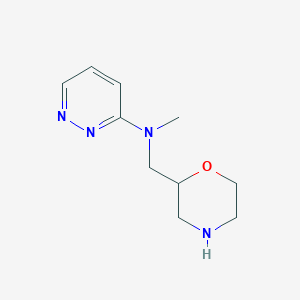
![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)
![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)